Canertinib
Overview
Description
Canertinib (CI-1033) is an experimental drug candidate for the treatment of cancer . It is an irreversible tyrosine-kinase inhibitor with activity against EGFR (IC 50 0.8 nM), HER-2 (IC 50 19 nM), and ErbB-4 (IC 50 7 nM) . By 2015, Pfizer had discontinued the development of the drug .
Synthesis Analysis
This compound is a covalent kinase inhibitor . The development of this compound was discontinued after it entered clinical trials .
Molecular Structure Analysis
This compound belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .
Chemical Reactions Analysis
This compound is a pan-erbB tyrosine kinase inhibitor which works against esophageal squamous cell carcinoma in vitro and in vivo . It significantly affects tumor metabolism, proliferation, and hypoxia as determined by PET .
Physical And Chemical Properties Analysis
This compound has a chemical formula of C24H25ClFN5O3 and a molar mass of 485.94 g·mol −1 . It is a small molecule .
Scientific Research Applications
Reversal of Drug Resistance in Breast Cancer
Canertinib has been studied for its potential to reverse tamoxifen resistance in breast cancer cells. Research by Gomaa et al. (2018) found that increasing doses of this compound led to a significant decrease in proliferation and an increase in apoptosis in tamoxifen-resistant breast cancer cells. This suggests that this compound could be effective in reversing resistance to tamoxifen, a common issue in breast cancer treatment (Gomaa, Ali, Gabbar, & Kandeil, 2018).
Antineoplastic and Radiosensitizing Activities
This compound dihydrochloride is known for its antineoplastic activities. It targets epidermal growth factor receptor tyrosine kinases (ErbB family), leading to tumor cell apoptosis and suppression of tumor cell proliferation. Additionally, it acts as a radiosensitizing agent and shows synergistic activity with other chemotherapeutic agents. This broad spectrum of action makes this compound a potential candidate for various cancer therapies (this compound Dihydrochloride, 2020).
Treatment of Metastatic Colon Cancer
Aydinlik et al. (2019) explored the use of this compound in treating metastatic colon cancer. They found that the combination of this compound with other compounds led to increased cytotoxicity, decreased invasion, migration, and vessel formation abilities in colon cancer cells. These findings highlight the potential of this compound in managing advanced stages of colon cancer (Aydinlik, Üvez, Armutak, Dere, & Ulukaya, 2019).
Enhancement of Apoptotic Cell Death in Cervical Cancer
This compound has been shown to enhance apoptotic cell death in cervical cancer cells. The study by Aydinlik et al. (2019) indicated that this compound, especially in combination with other compounds, promotes autophagy and apoptosis in HeLa cervical cancer cells. This points to its potential as a therapeutic option in cervical cancer treatment (Aydinlik, Dere, & Ulukaya, 2019).
Potential in COVID-19
TreatmentIn the context of the COVID-19 pandemic, this compound has been identified as a potential candidate for treating patients with the virus. Taguchi and Turki (2020) utilized a novel drug discovery method that identified this compound as one of the compounds that significantly altered the expression of genes in lung cancer cell lines infected with SARS-CoV-2. This suggests that this compound might have a role in the treatment of COVID-19, although further research is required to confirm its efficacy and safety in this context (Taguchi & Turki, 2020).
Mechanism of Action
Target of Action
Canertinib is a pan-erbB tyrosine kinase inhibitor . It primarily targets the Epidermal Growth Factor Receptor (EGFR) , Human Epidermal growth factor Receptor 2 (HER2) , and ErbB-4 . These receptors are members of the protein tyrosine kinase family, and their malfunction can lead to various types of cancer .
Mode of Action
This compound interacts with its targets by inhibiting the phosphorylation of both Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (AKT) . This effectively inhibits the growth of esophageal squamous cell carcinoma which co-expresses both EGFR and HER2 .
Biochemical Pathways
The inhibition of EGFR, HER2, and ErbB-4 by this compound disrupts the signaling pathways of all EGFR family members, which includes HER1, HER2, HER3, and HER4 . This disruption affects tumor metabolism, proliferation, and hypoxia .
Result of Action
The action of this compound significantly affects tumor metabolism, proliferation, and hypoxia as determined by PET . It has been shown to effectively inhibit the growth of esophageal squamous cell carcinoma .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, this compound has been reported as a substrate for the transporter protein OATP1B3 . Interaction of this compound with OATP1B3 may alter its hepatic disposition and can lead to transporter mediated drug-drug interactions .
Safety and Hazards
In case of skin contact with Canertinib, it is advised to rinse skin thoroughly with large amounts of water and remove contaminated clothing and shoes . In case of eye contact, flush eyes immediately with large amounts of water . In case of ingestion, wash out mouth with water provided person is conscious . It is also advised to avoid breathing mist, gas, or vapors .
Future Directions
properties
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O3/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZCMEYTWSXEPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048943 | |
Record name | Canertinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
CI-1033 effectively inhibits the growth of esophageal squamous cell carcinoma which co-expresses both EGFR and HER2 with the inhibition of phosphorylation of both MAPK and AKT. Some studies suggest that CI-1033 holds significant clinical potential in esophageal cancer. | |
Record name | Canertinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05424 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
267243-28-7 | |
Record name | Canertinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=267243-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Canertinib [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0267243287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Canertinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05424 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Canertinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CANERTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C78W1K5ASF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.